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Compound of Interest

Compound Name: UPSEM792 hydrochloride

Cat. No.: B2678845

An In-Depth Technical Guide to uPSEM792 Hydrochloride: A Chemogenetic Tool for Neuronal
Modulation

Introduction

uPSEM792 hydrochloride is a potent and selective agonist for the pharmacologically selective
actuator module (PSAM) 4-Glycine Receptor (PSAM#-GlyR) and PSAM#-5-Hydroxytryptamine
type 3 Receptor (PSAM#*-5HT3).[1][2] As a key component of a chemogenetic system,
uPSEM792 allows for precise temporal and spatial control of neuronal activity in preclinical
research models, including rodents and non-human primates.[2][3] This ultrapotent
pharmacologically selective effector molecule (UPSEM) retains the potency of varenicline for its
target receptors but exhibits enhanced chemogenetic selectivity, making it a valuable tool for
dissecting neural circuits and their role in behavior and disease.[1][2] This guide provides a
comprehensive overview of the discovery, pharmacological profile, and experimental use of
uPSEM792 hydrochloride for researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action

UPSEM792 is an ultrapotent agonist for the engineered PSAM*-GlyR and PSAM#4-5HT3
chimeric ion channels.[1] The PSAM* ligand-binding domain is derived from a modified a7
nicotinic acetylcholine receptor (hnAChR) that does not respond to endogenous ligands.[4]
When coupled to the chloride-conducting pore of the glycine receptor (GlyR), activation by
UPSEM792 leads to chloride influx and subsequent hyperpolarization, effectively silencing the
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neuron.[5] Conversely, when coupled to the cation-selective pore of the 5-HT3 receptor, its
activation would lead to depolarization and neuronal activation.[5]

A key advantage of uUPSEM792 is its high selectivity for the engineered PSAM#* receptors over
native receptors.[1][2] It exhibits over 10,000-fold agonist selectivity for PSAM#-GlyR compared
to a7-GlyR, a7-5HT3, and the native 5HT3 receptor.[1] While it retains some affinity for the
0432 nAChR, it is 230-fold more selective for PSAM4-GlyR and acts as only a weak partial
agonist at a4p2 nAChR.[1]

Signaling Pathway for Neuronal Silencing
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Caption: uPSEM792 activation of PSAM*-GlyR leads to neuronal silencing.

Quantitative Data

The following tables summarize the key quantitative data for uPSEM792 hydrochloride.
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Table 1: Binding Affinity and Selectivity

Target Binding Affinity (Ki) Notes

Primary Targets

PSAM4-GIyR 0.7 nM[1][6], 2.62 nM[7] High-affinity agonist.
PSAM4-5HT3 <10 nM[1][2] Potent agonist.
Off-Targets

Weak partial agonist (~10%).
0432 nAChR 5.3 nM[7][8] o

o >10,000-fold selective for

o7 nAChR Low affinity[7]

PSAM*-GlyR.[1][2]
5HT3-R >10,000-fold selectivity[1][2] Highly selective.

Table 2: Pharmacokinetic Parameters in Rhesus
Monkeys

Subcutaneous (s.c.) Intravenous (i.v.)
Parameter o . o .
Administration Administration
Dose 0.87 mg/kg[3] 0.87 mg/kg[3]
Not specified, but higher than
Cmax (Plasma) ~2 UM[3]
s.c.[3]
Tmax (CSF) 120 min[3] 60 min[3]
Cmax (CSF) 356.26 nM (98.95 ng/mL)[3] 405.76 nM (112.7 ng/mL)[3]
Brain Parenchyma Conc. )
150 - 254 nM[3] Not applicable

(Microdialysis)

Table 3: Physicochemical Properties
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Property Value

Molecular Formula C14H15N30O-HCI[1]

Molecular Weight 277.75 g/mol [1]

Appearance Yellow solid[2]

Solubility Soluble to 100 mM in water.[1][2]
Purity >98%[1]

CAS Number 2341841-08-3[1]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is adapted from a study evaluating the binding of uPSEM792 to PSAM4-GlyR
expressed in HEK-293 cells.[7][8]

Objective: To determine the binding affinity (Ki) of uPSEM792 for PSAM#-GIlyR.

Materials:

HEK-293 cells transduced with PSAM*-GlyR.

e Tris-HCI buffer (50 mM, pH 7.4).

e CaClz (8 mM).

e [BH]ASEM (radioligand).

e Unlabeled ASEM (for determining non-specific binding).
e UPSEM792 hydrochloride (test compound).

» Protease inhibitor cocktail.

o 96-well plate harvester.
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« Scintillation liquid.
» Microplate scintillation counter.
Methodology:

 Membrane Preparation: a. Harvest HEK-293 cells expressing PSAM#-GlyR 48 hours post-
transduction.[8] b. Suspend cells in ice-cold Tris-HCI buffer with a protease inhibitor cocktail.
[8] c. Homogenize the cell suspension using a Polytron homogenizer.[8] d. Centrifuge the
homogenate at 48,0009 for 50 minutes at 4°C.[8] e. Wash the resulting membrane pellet
twice by resuspension and centrifugation.[8] f. Quantify protein concentration using the
bicinchoninic acid (BCA) method.[8]

e Binding Assay: a. Incubate cell membranes (50 pg protein/mL) in Tris-HCI buffer containing 8
mM CacClz.[7] b. Add a fixed concentration of [BHJASEM (e.g., 2 nM).[7] c. Add increasing
concentrations of uUPSEM792 to compete with the radioligand. d. For non-specific binding,
use a high concentration of unlabeled ASEM (e.g., 1 uM).[7] e. Incubate the mixture for 2
hours at room temperature.[7]

e Separation and Counting: a. Rapidly filter the incubation mixture through a 96-well plate
harvester to separate free and membrane-bound radioligand.[8] b. Wash the filters with ice-
cold Tris-HCI buffer.[8] c. Add scintillation liquid to each well and incubate overnight.[8] d.
Measure radioactivity using a microplate counter.[8]

o Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total
binding. b. Plot the percentage of specific binding against the logarithm of the uPSEM792
concentration. c. Determine the ICso value from the resulting competition curve and calculate
the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vitro Binding Assay
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Caption: Workflow for determining the binding affinity of uPSEM792.
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Protocol 2: Preparation and Administration for In Vivo
Studies

This protocol is based on pharmacokinetic studies in rhesus monkeys.[3]

Objective: To prepare uPSEM792 hydrochloride for systemic administration and to describe
the administration procedure.

Materials:

e UPSEM792 hydrochloride powder.
» Sterile saline.

o Sterile 0.22 um filter.

Formulation:

e Dissolve uPSEM792 hydrochloride in sterile saline to the desired concentration (e.g., 1.0
mg/mL).

e Ensure the pH is neutral (pH 6-7).
e Pass the solution through a 0.22 pm sterile filter prior to administration.[3]
Administration (Rhesus Monkeys):
o Dosage: A dose of 0.87 mg/kg (correcting for the hydrochloride salt) has been used.[3]
e Routes:

o Subcutaneous (s.c.): Inject the sterile solution subcutaneously.

o Intravenous (i.v.): Administer the sterile solution intravenously.

Note: For rodent studies, similar sterile preparation techniques are required. Dosages should
be determined based on the specific experimental goals.
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Synthesis Overview

The synthesis of UPSEM792 has been developed to allow for radiolabeling with Carbon-11

([**C]) for use in Positron Emission Tomography (PET) imaging. The radiosynthesis involves a

[*1C]-methylation step. A protected precursor molecule is treated with [*1Cliodomethane,

followed by a base deprotection step to yield [**CJuPSEM792 in high radiochemical purity.[5][7]

This enables non-invasive, in vivo visualization of PSAM#-GlyR expression.[7]

Preclinical Findings

Studies in rodents and non-human primates have demonstrated that uUPSEM792 is a brain-

penetrant molecule suitable for in vivo neuroscience research.[1][3]

Neuronal Silencing: In brain slices, UPSEM792 strongly suppresses the activity of cortical
neurons expressing PSAM#-GlyR at low nanomolar concentrations (1-15 nM).[2]

Brain Penetrance: Following systemic administration in rhesus monkeys, uPSEM792
crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and
brain parenchyma sufficient to activate PSAM receptors.[3]

Pharmacokinetics: The compound demonstrates good bioavailability and relatively slow
washout after both subcutaneous and intravenous administration in monkeys.[3]

Safety and Off-Target Effects: At effective doses in non-human primates, uUPSEM792 did not
produce significant effects on heart rate or sleep compared to vehicle controls.[3] It also
showed negligible conversion to potential metabolites like varenicline or hydroxyvarenicline.

[3]

Efflux Transporter Substrate: Despite some in vitro data suggesting it is not a P-glycoprotein
substrate[2], in vivo studies in knockout mice indicate that UPSEM792 and its radiolabeled
form are substrates for efflux transporters at the blood-brain barrier, which may contribute to
low brain uptake in PET imaging studies.[5][6][7]

Selectivity Profile of uPSEM792
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Caption: Logical relationship of uUPSEM792's binding and activity profile.

Conclusion

uPSEM792 hydrochloride is a highly potent and selective chemogenetic tool that enables
robust and specific control over genetically defined populations of neurons. Its ability to silence
neuronal activity via the PSAM#-GlyR system, combined with its brain penetrance and

favorable in vivo characteristics, makes it an indispensable molecule for functional studies of

neural circuits in both health and disease. The detailed pharmacological and experimental data

provided in this guide serve as a critical resource for researchers aiming to leverage the power
of this advanced chemogenetic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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